N-[2-(4-METHYLBENZENESULFONAMIDO)PHENYL]-N-(4-METHYLBENZENESULFONYL)-4-(TRIFLUOROMETHYL)BENZAMIDE
Description
N-[2-(4-Methylbenzenesulfonamido)phenyl]-N-(4-methylbenzenesulfonyl)-4-(trifluoromethyl)benzamide is a sulfonamide-based compound featuring dual 4-methylbenzenesulfonyl groups and a 4-(trifluoromethyl)benzamide moiety. Sulfonamides are historically significant as antimicrobial agents and have expanded into anticancer, antifungal, and enzyme inhibitory applications due to their ability to interact with biological targets through hydrogen bonding and hydrophobic interactions . Structural studies of related sulfonamides, such as N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide, reveal key geometric features (e.g., distorted tetrahedral geometry at sulfur) and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) that stabilize crystal packing .
Properties
IUPAC Name |
N-(4-methylphenyl)sulfonyl-N-[2-[(4-methylphenyl)sulfonylamino]phenyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23F3N2O5S2/c1-19-7-15-23(16-8-19)39(35,36)32-25-5-3-4-6-26(25)33(40(37,38)24-17-9-20(2)10-18-24)27(34)21-11-13-22(14-12-21)28(29,30)31/h3-18,32H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNAWEGIOBZVLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2N(C(=O)C3=CC=C(C=C3)C(F)(F)F)S(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23F3N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359935 | |
| Record name | N-(4-Methylbenzene-1-sulfonyl)-N-{2-[(4-methylbenzene-1-sulfonyl)amino]phenyl}-4-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5774-36-7 | |
| Record name | N-(4-Methylbenzene-1-sulfonyl)-N-{2-[(4-methylbenzene-1-sulfonyl)amino]phenyl}-4-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-METHYLBENZENESULFONAMIDO)PHENYL]-N-(4-METHYLBENZENESULFONYL)-4-(TRIFLUOROMETHYL)BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to start with the sulfonation of 4-methylbenzenesulfonamide, followed by the introduction of the trifluoromethyl group through a series of reactions involving reagents such as trifluoromethyl iodide and a suitable base. The final step involves the coupling of the intermediate compounds under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-METHYLBENZENESULFONAMIDO)PHENYL]-N-(4-METHYLBENZENESULFONYL)-4-(TRIFLUOROMETHYL)BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide or trifluoromethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
N-[2-(4-METHYLBENZENESULFONAMIDO)PHENYL]-N-(4-METHYLBENZENESULFONYL)-4-(TRIFLUOROMETHYL)BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-METHYLBENZENESULFONAMIDO)PHENYL]-N-(4-METHYLBENZENESULFONYL)-4-(TRIFLUOROMETHYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide groups can form strong hydrogen bonds with target proteins, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related sulfonamide derivatives:
- *Note: The molecular formula of the target compound is inferred based on its IUPAC name and comparison with analogs.
Key Observations:
Trifluoromethyl vs. Other Electron-Withdrawing Groups: The trifluoromethyl group in the target compound provides strong electron-withdrawing effects and lipophilicity, contrasting with the nitro () and aminocarbonyl () groups in analogs. This may enhance metabolic stability and target binding .
Dual Sulfonamide Moieties : Unlike most analogs, the target compound features two 4-methylbenzenesulfonyl groups, which could increase steric bulk and influence enzyme-binding pocket interactions .
Structural Flexibility : Compounds like 4-Methyl-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide () incorporate flexible alkyl chains, likely improving membrane permeability but reducing target specificity compared to the rigid trifluoromethylbenzamide core.
Research Findings and Computational Insights
- Binding Affinity Predictions : The Glide XP scoring function () highlights hydrophobic enclosure and hydrogen-bonding motifs as critical for ligand-receptor interactions. The trifluoromethyl group in the target compound may enhance hydrophobic interactions, while sulfonamide oxygens could form hydrogen bonds with residues like histidine or aspartic acid in enzymes .
- Weak C–H⋯O interactions stabilize its 3D network, a feature likely shared among sulfonamides .
- Synthetic Challenges : The synthesis of sulfonamide derivatives often involves multi-step reactions, such as sulfonylation of amines () or oxidation of intermediates (). The target compound’s trifluoromethyl group may require specialized fluorination steps, increasing synthetic complexity compared to chloro or methoxy analogs .
Biological Activity
N-[2-(4-Methylbenzenesulfonamido)phenyl]-N-(4-methylbenzenesulfonyl)-4-(trifluoromethyl)benzamide, also known as MP-A08, is a sulfonamide compound that has garnered attention for its biological activity, particularly in the context of cancer therapeutics. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C27H25N3O4S2
- Molecular Weight : 519.6 g/mol
- Structure : The compound consists of two 4-methyl-N-phenylbenzenesulfonamide moieties linked by an aldimine structure.
MP-A08 functions primarily as an ATP-competitive inhibitor of sphingosine kinases SK1 and SK2, with inhibition constants (Ki) reported at 27 µM and 6.9 µM, respectively . This inhibition leads to a decrease in sphingosine-1-phosphate (S1P) levels, a signaling molecule involved in various cellular processes including proliferation, migration, and survival.
Anticancer Properties
The compound exhibits several anticancer properties:
- Antineoplastic Agent : MP-A08 has shown efficacy in inhibiting tumor growth in various cancer cell lines.
- Apoptosis Induction : It promotes programmed cell death in cancer cells through the activation of intrinsic apoptotic pathways.
- Angiogenesis Inhibition : The compound disrupts the formation of new blood vessels necessary for tumor growth and metastasis .
Case Studies and Research Findings
-
In Vitro Studies :
- A study demonstrated that MP-A08 significantly reduces cell viability in breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating potent cytotoxicity .
- Another investigation revealed that treatment with MP-A08 led to increased apoptosis markers such as cleaved caspase-3 and PARP in treated cells.
- In Vivo Studies :
Pharmacokinetics and Toxicology
The pharmacokinetic profile of MP-A08 indicates good absorption characteristics with a favorable distribution in tissues. Toxicological studies have shown that it has a low mutagenicity profile compared to other compounds in its class, making it a promising candidate for further development .
Data Table: Biological Activities of MP-A08
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
